

# Application Note: Comprehensive Analytical Characterization of 3-Phenoxyazetidine Hydrochloride

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## Compound of Interest

Compound Name: *3-Phenoxyazetidine hydrochloride*

Cat. No.: B1358261

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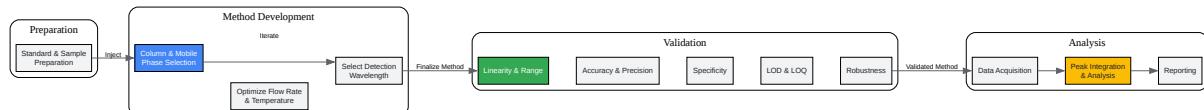
Audience: Researchers, scientists, and drug development professionals.

**Purpose:** This document provides detailed analytical methods and protocols for the comprehensive characterization of **3-Phenoxyazetidine hydrochloride**, a key intermediate in pharmaceutical synthesis.<sup>[1]</sup> The following sections outline protocols for identity, purity, and physicochemical property determination using various instrumental techniques.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of **3-Phenoxyazetidine hydrochloride** and quantifying its presence in mixtures. A stability-indicating reverse-phase HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from potential impurities and degradation products.<sup>[2]</sup>

## Logical Workflow for HPLC Method Development



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Caption: HPLC method development and validation workflow.

## Experimental Protocol: RP-HPLC

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5  $\mu$ m particle size).[3]
  - Mobile Phase: A gradient elution may be required to separate polar and non-polar impurities. A starting point could be a mixture of Acetonitrile and a buffer like 50 mM potassium phosphate ( $\text{KH}_2\text{PO}_4$ ), pH adjusted to 3.5.[2]
  - Gradient Program: Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over a set time to elute all components.
  - Flow Rate: 1.0 mL/min.[4]
  - Column Temperature: 30 °C.

- Detection Wavelength: Based on the UV absorbance of the phenoxy group, a wavelength of 215 nm or 267 nm could be appropriate.[3][5]
- Injection Volume: 10  $\mu$ L.
- Sample Preparation:
  - Standard Solution: Accurately weigh and dissolve **3-Phenoxyazetidine hydrochloride** in the mobile phase to a final concentration of 0.1 mg/mL.
  - Sample Solution: Prepare the sample in the same manner as the standard solution.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For assay, the peak area of the sample is compared to that of a known concentration standard.

## Data Presentation: HPLC Purity and Assay

Parameter	Specification	Typical Result
Purity (by area %)	$\geq 98\%$	99.5%
Retention Time (min)	Report	~5.8 min
Related Substances	Report	Impurity A: 0.15%
Assay vs. Standard	98.0% - 102.0%	100.2%

## **Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation**

NMR spectroscopy is essential for confirming the chemical structure of **3-Phenoxyazetidine hydrochloride**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the molecular framework.

## **Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR**

- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide ( $D_2O$ ) or DMSO- $d_6$ . Add a small amount of a reference standard like TMS or DSS.
- Acquisition Parameters ( $^1H$  NMR):
  - Pulse Sequence: Standard pulse-acquire.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: ~3 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 16
- Acquisition Parameters ( $^{13}C$  NMR):
  - Pulse Sequence: Proton-decoupled pulse-acquire.
  - Spectral Width: 0 to 200 ppm.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1H$  NMR spectrum and assign chemical shifts based on known values for similar structures.[6][7][8]

## Data Presentation: Expected NMR Data

$^1H$  NMR (400 MHz,  $D_2O$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.4 - 7.5	t	2H	Phenyl H (meta)
~7.1 - 7.2	t	1H	Phenyl H (para)
~7.0 - 7.1	d	2H	Phenyl H (ortho)
~5.2 - 5.3	m	1H	Azetidine CH-O

| ~4.3 - 4.5 | m | 4H | Azetidine CH<sub>2</sub>-N<sup>+</sup> |

<sup>13</sup>C NMR (100 MHz, D<sub>2</sub>O)

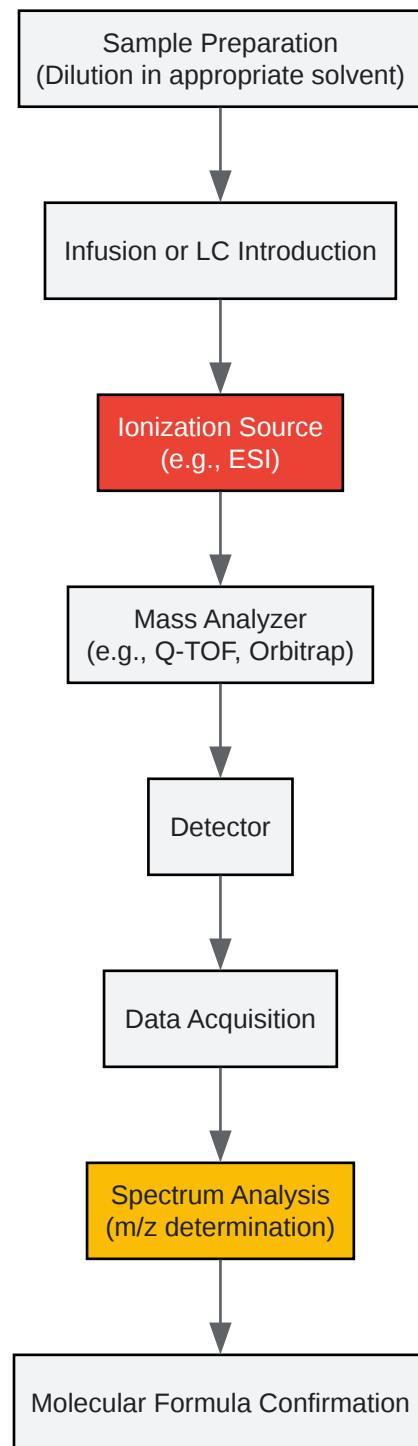
Chemical Shift ( $\delta$ ) ppm	Assignment
~157.0	Phenyl C-O
~130.5	Phenyl CH (meta)
~124.0	Phenyl CH (para)
~116.5	Phenyl CH (ortho)
~65.0	Azetidine CH-O

| ~55.0 | Azetidine CH<sub>2</sub>-N<sup>+</sup> |

## Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and provides evidence of its elemental composition through high-resolution analysis.

## Workflow for Mass Spectrometry Analysis



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Caption: General workflow for mass spectrometry analysis.

## Experimental Protocol: ESI-MS

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such as methanol or acetonitrile/water.
- Analysis Mode: Positive ion mode is typically used for hydrochloride salts to observe the protonated molecule  $[M+H]^+$ .
- Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
- Data Analysis: Identify the peak corresponding to the protonated molecule of 3-Phenoxyazetidine. The exact mass should be compared to the theoretical mass.

## Data Presentation: Mass Spectrometry Data

Parameter	Theoretical Value	Observed Value	Adduct
Molecular Formula	$C_9H_{11}NO$	-	-
Molecular Weight	149.0841 g/mol	-	-
Exact Mass $[M+H]^+$	150.0913	150.0915	$[M+H]^+$
Exact Mass $[M+Na]^+$	172.0733	172.0731	$[M+Na]^+ [9]$

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule, serving as a fingerprint for identification.[\[10\]](#)

## Experimental Protocol: FTIR-ATR

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the dry **3-Phenoxyazetidine hydrochloride** powder directly onto the ATR crystal.

- Data Acquisition: Collect the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

## Data Presentation: Key FTIR Peaks

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3000-2700	Broad, Strong	N-H stretch (from hydrochloride salt)
~1600 & ~1490	Strong	C=C aromatic ring stretching
~1240	Strong	C-O-C asymmetric stretching (aryl ether)
~1100	Medium	C-N stretching
~750 & ~690	Strong	C-H out-of-plane bending (monosubstituted benzene)

## Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and thermal stability.[11][12]

## Experimental Protocol: DSC and TGA

- Instrumentation: A DSC and a TGA instrument.
- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
- DSC Method:
  - Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition (e.g., 300 °C).

- Heating Rate: 10 °C/min.
- Atmosphere: Nitrogen purge (50 mL/min).
- TGA Method:
  - Heat the sample over a similar temperature range as DSC.
  - Heating Rate: 10 °C/min.
  - Atmosphere: Nitrogen purge.
- Data Analysis:
  - DSC: Determine the onset and peak temperature of the melting endotherm.
  - TGA: Determine the temperature at which weight loss begins, indicating decomposition.

## Data Presentation: Thermal Analysis Data

Technique	Parameter	Typical Result
DSC	Melting Point (Onset)	Report (e.g., ~175 °C)
TGA	Decomposition (Onset)	Report (e.g., ~210 °C)
TGA	Weight Loss at 250 °C	Report %

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